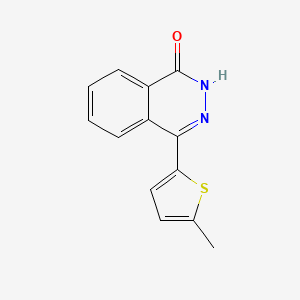

4-(5-methyl-2-thienyl)-1(2H)-phthalazinone

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(5-methylthiophen-2-yl)-2H-phthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c1-8-6-7-11(17-8)12-9-4-2-3-5-10(9)13(16)15-14-12/h2-7H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWUFHDMUPKKQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=NNC(=O)C3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 5 Methyl 2 Thienyl 1 2h Phthalazinone and Its Analogues

General Synthetic Routes to Phthalazin-1(2H)-ones from Precursor Molecules

The construction of the phthalazinone heterocyclic system is typically achieved through the formation of the di-nitrogen portion of the ring. This is most commonly accomplished by reacting a suitably substituted benzene (B151609) precursor, containing ortho-carbonyl and carboxylic acid (or derivative) functionalities, with a hydrazine-based reagent.

The most traditional and widely employed method for synthesizing 1(2H)-phthalazinones is the cyclocondensation of 2-aroylbenzoic acids with hydrazine (B178648). ekb.egsci-hub.se This reaction involves the condensation of a hydrazine derivative, typically hydrazine hydrate (B1144303) or hydrazine sulfate (B86663), with a 2-acylbenzoic acid intermediate. sci-hub.se The process proceeds via the formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the stable, bicyclic phthalazinone ring system.

This approach is versatile and can accommodate a wide range of substituents on the aromatic ring of the benzoic acid and on the acyl group. For instance, the synthesis of 4-substituted phthalazinone derivatives has been reported starting from the cyclocondensation of 2-benzoyl benzoic acid with hydrazine sulfate in the presence of sodium hydroxide (B78521) under reflux conditions. sci-hub.se The reaction of various hydrazine derivatives with 1,2-diacylbenzenes or their aldehyde counterparts is also a common route to 1,4-disubstituted phthalazines. sciforum.net Microwave-assisted protocols have been developed to accelerate these condensation reactions, often using water as a solvent to create more environmentally friendly procedures. organic-chemistry.org

Table 1: Examples of Cyclocondensation Reactions for Phthalazinone Synthesis

| Precursor | Reagent | Conditions | Product | Reference |

| 2-Benzoylbenzoic acid | Hydrazine sulfate, NaOH | Reflux, 1 hr | 4-Phenyl-1(2H)-phthalazinone | sci-hub.se |

| 2-Aroylbenzoic acid | Hydrazine monohydrate | - | 4-Aryl-1(2H)-phthalazinone | ekb.eg |

| 1,2-Diacylbenzenes | Hydrazine derivatives | - | 1,4-Disubstituted phthalazines | sciforum.net |

In recent decades, transition-metal catalysis has emerged as a powerful tool for the synthesis of complex heterocycles, including phthalazinones. researchgate.net Palladium-catalyzed reactions, in particular, offer efficient and versatile routes that often proceed with high functional group tolerance and provide access to structures not easily obtained through classical methods. researchgate.net

One notable strategy involves the palladium-catalyzed carbonylative coupling of 2-bromobenzaldehydes with hydrazines. thieme-connect.com This method utilizes a carbonyl source, such as molybdenum hexacarbonyl (Mo(CO)₆), to construct the lactam functionality of the phthalazinone ring in a single step. sci-hub.se Another innovative approach is a one-pot, three-component synthesis from 2-halomethyl benzoates, paraformaldehyde (as a one-carbon source), and aryl hydrazines. acs.org This palladium-catalyzed process features low cost and operational simplicity. acs.org

Further advancements include palladium(II)-catalyzed intramolecular oxidative C-H/C-H cross-coupling of N'-methylenebenzohydrazides, which is believed to proceed via an electrophilic ortho-palladation mechanism. rsc.org These modern catalytic methods represent a significant expansion of the synthetic chemist's toolkit for accessing diverse phthalazinone derivatives.

Table 2: Selected Palladium-Catalyzed Syntheses of Phthalazinones

| Starting Materials | Catalyst/Ligand | Key Features | Reference |

| 2-Bromobenzaldehydes, Hydrazines, CO source | Pd(OAc)₂ / BuPAd₂ | Carbonylative heteroannulation | sci-hub.sethieme-connect.com |

| 2-Halomethyl benzoates, Paraformaldehyde, Hydrazines | Pd(OAc)₂ / Xantphos | One-pot, three-component reaction | acs.org |

| N'-Methylenebenzohydrazides | Pd(OAc)₂ | Intramolecular oxidative C-H/C-H cross-coupling | rsc.org |

Targeted Synthesis of 4-Thienyl Substituted Phthalazinones

The synthesis of phthalazinones bearing a thienyl substituent at the 4-position, such as 4-(5-methyl-2-thienyl)-1(2H)-phthalazinone, generally follows the classical cyclocondensation pathway. This requires the initial preparation of a specific 2-aroylbenzoic acid intermediate where the aroyl group is a substituted thenoyl moiety.

The key precursor for the synthesis of 4-thienyl substituted phthalazinones is a 2-(thienylcarbonyl)benzoic acid. This intermediate is typically prepared via a Friedel-Crafts acylation reaction. sciforum.net In this reaction, a phthalic acid derivative, such as phthalic anhydride (B1165640) or phthalic acid monochloride ester, is reacted with a substituted thiophene (B33073) in the presence of a Lewis acid catalyst (e.g., AlCl₃). ekb.egsciforum.net

For the synthesis of this compound, the specific starting material would be 2-methylthiophene. The acylation reaction with phthalic anhydride would yield 2-(5-methyl-2-thenoyl)benzoic acid. The regioselectivity of the Friedel-Crafts reaction on the thiophene ring is directed by the methyl group, favoring acylation at the adjacent C2 position.

Once the 2-(5-methyl-2-thenoyl)benzoic acid intermediate is obtained, the final step is the cyclization to form the phthalazinone ring. This is achieved through condensation with hydrazine hydrate, analogous to the general methods described previously. sciforum.net The reaction proceeds by heating the thienyl-substituted benzoate (B1203000) with hydrazine hydrate, often in a suitable solvent, to effect the ring closure and dehydration, yielding the target this compound. sciforum.net This two-step sequence—Friedel-Crafts acylation followed by hydrazinolysis—is a robust and direct method for accessing 4-thienyl substituted phthalazinones.

Functionalization and Derivatization Strategies for this compound and its Analogues

Following the synthesis of the core this compound structure, further derivatization can be performed to explore structure-activity relationships. The phthalazinone scaffold offers several sites for modification.

One common strategy involves N-alkylation at the 2-position of the phthalazinone ring. nih.govbeilstein-journals.org The nitrogen atom of the lactam is nucleophilic and can be alkylated using various alkyl halides (e.g., methyl iodide, ethyl bromoacetate) in the presence of a base. nih.govbeilstein-journals.org This allows for the introduction of a wide array of side chains.

Another important functionalization pathway involves converting the lactam carbonyl group into a more reactive functional group. For instance, treatment of the phthalazinone with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) converts the 1(2H)-phthalazinone into a 1-chlorophthalazine (B19308) derivative. sciforum.net This chloro-substituent is a good leaving group and can be readily displaced by various nucleophiles, such as amines, to generate 1-amino-substituted phthalazine (B143731) analogues. sciforum.net This nucleophilic aromatic substitution reaction is a key method for creating diverse libraries of phthalazine-based compounds for biological screening. sciforum.netnih.gov

Chemical Modifications at the Phthalazinone Core (e.g., N2-substitution)

The nitrogen atom at the 2-position (N2) of the phthalazinone ring is a common site for chemical modification, allowing for the introduction of a variety of substituents. This is typically achieved through N-alkylation or N-acylation reactions. A prevalent method involves the reaction of the parent phthalazinone with an appropriate alkyl halide in the presence of a base.

For instance, N-alkylation can be performed using reagents like ethyl bromoacetate (B1195939) or ethyl acrylate (B77674) to introduce ester-containing side chains. ekb.egnih.gov These reactions are often carried out in a suitable solvent such as a mixture of Acetone and DMF with a base like anhydrous potassium carbonate. nih.gov The resulting ester can then be further modified, for example, by hydrazinolysis with hydrazine hydrate to form the corresponding acetohydrazide. ekb.egnih.gov This hydrazide serves as a versatile intermediate for the synthesis of more complex derivatives. nih.gov

The chemoselectivity of these reactions is a key consideration, with alkylation generally occurring at the more nucleophilic nitrogen atom of the lactam functionality rather than the oxygen atom. nih.govnih.gov

Below is a table summarizing various N2-substitution reactions on phthalazinone cores:

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| 4-Substituted-1(2H)-phthalazinone | Ethyl bromoacetate | Phthalazinone acetic acid ethyl ester derivative | N-alkylation |

| 4-Benzyl-2H-phthalazin-1-one | Ethyl chloroacetate (B1199739) / K₂CO₃ | (4-Benzyl-1-oxo-1H-phthalazin-2-yl) methyl acetate | N-alkylation |

| 4-Benzylphthalazin-1(2H)-one | Ethyl acrylate / K₂CO₃ | Ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate | Michael Addition (N-alkylation) |

| Phthalazinone acetic acid ethyl ester derivative | Hydrazine monohydrate | Phthalazinone acetic acid hydrazide derivative | Hydrazinolysis |

Structural Diversification of the Thienyl Moiety at C4

Diversification of the 5-methyl-2-thienyl group at the C4 position of the phthalazinone ring is crucial for exploring how changes in this part of the molecule affect its properties. A key strategy for such modifications is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. sciforum.net

This approach would typically involve the synthesis of a precursor, for example, a halo-substituted thienyl-phthalazinone, which can then be coupled with a variety of boronic acids or their esters to introduce new aryl or heteroaryl groups. For instance, starting with a bromo-substituted thienyl phthalazine, one could introduce different heterocyclic boronic acids to create novel derivatives. sciforum.net

The reaction conditions for Suzuki-Miyaura coupling, including the choice of catalyst, base, and solvent, are critical for achieving good yields. A typical system might employ a palladium catalyst like Pd(PPh₃)₄ with a base such as aqueous sodium carbonate in a solvent mixture like DME and ethanol. sciforum.net

The following table illustrates potential diversification strategies for the thienyl moiety based on Suzuki-Miyaura cross-coupling:

| Thienyl Precursor | Coupling Partner | Potential Product | Reaction Type |

|---|---|---|---|

| 4-(5-Bromo-2-thienyl)-1(2H)-phthalazinone | Phenylboronic acid | 4-(5-Phenyl-2-thienyl)-1(2H)-phthalazinone | Suzuki-Miyaura Coupling |

| 4-(5-Bromo-2-thienyl)-1(2H)-phthalazinone | Thiophene-3-boronic acid | 4-(5-(Thiophen-3-yl)-2-thienyl)-1(2H)-phthalazinone | Suzuki-Miyaura Coupling |

| 4-(5-Bromo-2-thienyl)-1(2H)-phthalazinone | Pyridine-4-boronic acid | 4-(5-(Pyridin-4-yl)-2-thienyl)-1(2H)-phthalazinone | Suzuki-Miyaura Coupling |

Introduction of Peripheral Side Chains to the Phthalazinone Skeleton

The introduction of side chains to the phthalazinone skeleton is not limited to the N2 position. Modifications can also be made to the phenyl part of the phthalazinone core, although this is often more complex and may require synthesis from a substituted phthalic anhydride. A more common approach is to functionalize the substituents at the N2 or C4 positions.

As discussed in section 2.3.1, side chains are frequently introduced at the N2 position. These side chains can be further elaborated. For example, an ester group can be converted to a hydrazide, which can then be reacted with various carbonyl compounds to form hydrazones or cyclized to form other heterocyclic rings. nih.gov

Furthermore, the synthesis of new phthalazine-1,4-dione derivatives by introducing halogenoalkyl substituents on the NH-nucleophilic groups has been reported. sciforum.net These halogenated side chains can then be converted to other functional groups, such as azides, providing a route to condense other heterocyclic rings onto the phthalazinone moiety. sciforum.net

Process Optimization and Scalability Considerations in Phthalazinone Synthesis

Optimizing the synthesis of phthalazinone derivatives is essential for their practical application, focusing on improving yields, reducing reaction times, and employing more environmentally friendly methods. Green chemistry principles are increasingly being applied to the synthesis of these compounds. researchgate.net

One approach to process optimization is the use of microwave irradiation, which can significantly reduce reaction times and improve yields compared to conventional heating. researchgate.net Another green approach is the use of water as a solvent, which is a significant improvement over volatile organic solvents. researchgate.net One-pot synthesis methods, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer advantages in terms of simplicity, shorter reaction times, and easy work-up. researchgate.net

For reactions like the Suzuki-Miyaura coupling, which are crucial for diversifying the C4 substituent, the development of recyclable catalysts is a key consideration for scalability and sustainability. mdpi.com Heterogeneous catalysts, for instance, can be more easily separated from the reaction mixture and reused, reducing costs and minimizing metal contamination of the final product. mdpi.com

The choice of catalyst is also important. For instance, some syntheses of phthalazinone derivatives have been achieved using inexpensive and readily available catalysts like oxalic acid in water. researchgate.net The use of ultrasonic irradiation has also been shown to improve synthetic rates and yields in the preparation of some phthalazinone-containing compounds.

The following table summarizes some process optimization strategies:

| Optimization Strategy | Description | Advantages |

|---|---|---|

| Microwave-assisted synthesis | Using microwave irradiation as the energy source for the reaction. | Reduced reaction times, higher yields. researchgate.net |

| Aqueous media synthesis | Utilizing water as the reaction solvent. | Environmentally friendly, improved safety. researchgate.net |

| One-pot synthesis | Performing multiple reaction steps in a single reaction vessel. | Simplicity, shorter reaction times, easy work-up, good yields. researchgate.net |

| Ultrasonic irradiation | Using ultrasound to promote the chemical reaction. | Improved synthetic rates and yields. |

| Recyclable catalysts | Employing catalysts that can be recovered and reused. | Cost-effective, sustainable, reduced metal contamination. mdpi.com |

Structure Activity Relationship Sar Studies of 4 5 Methyl 2 Thienyl 1 2h Phthalazinone Derivatives

Influence of the Thienyl Moiety at the 4-Position on Biological Activity

The substituent at the 4-position of the phthalazinone nucleus plays a pivotal role in modulating biological activity. Early research into phthalazinone-based PARP inhibitors identified the 4-benzyl group as a core structural element responsible for moderate inhibitory potency. researchgate.net Subsequent investigations revealed that replacing the phenyl ring of the benzyl (B1604629) group with a heteroaromatic ring, such as thiophene (B33073), could maintain or enhance this activity.

Studies comparing various aromatic and heteroaromatic groups have shown that derivatives bearing a thienyl group at the 4-position exhibit high and well-rounded biological activities, comparable to their phenyl counterparts. nih.gov The heteroaromatic thienyl ring is considered a favorable bioisostere of the phenyl ring. Its sulfur atom can potentially engage in specific interactions within the target protein's binding site, which are not possible for a simple phenyl ring. The presence of a heteroaromatic nucleus at this position has been identified as a vital factor for potent enzyme inhibition in multiple therapeutic areas. nih.gov For instance, in the context of PARP-1 inhibition, the 4-(thiophen-2-ylmethyl) scaffold has proven to be a highly effective template for developing potent inhibitors. researchgate.net

Role of Methyl Substitution on the Thienyl Ring in Modulating Activity

While the thienyl group itself is a key determinant of activity, further substitutions on this ring can fine-tune the molecule's properties. The specific role of a methyl group at the 5-position of the 2-thienyl ring, as in the titular compound, is a subject of detailed SAR analysis.

Currently, direct comparative studies detailing the precise impact of the 5-methyl group on the 2-thienyl ring within this specific phthalazinone series are not extensively available in the primary literature. However, based on general medicinal chemistry principles, the introduction of a small, lipophilic methyl group can have several effects:

Steric Influence: The methyl group can provide a better fit in a specific hydrophobic pocket within the enzyme's active site, thereby increasing binding affinity. Conversely, it could also introduce steric hindrance that prevents optimal binding.

Electronic Effects: The electron-donating nature of the methyl group can subtly alter the electronic properties of the thienyl ring, which may influence interactions with the biological target.

Lipophilicity: The addition of a methyl group increases the local lipophilicity of the molecule, which could enhance membrane permeability or improve binding in hydrophobic regions of the target protein.

The precise outcome of this substitution is highly target-dependent and requires empirical validation through the synthesis and biological evaluation of methylated versus unmethylated analogues.

Impact of Substituents at the N2-Position of the Phthalazinone Nucleus

The N2-position of the phthalazinone ring is a common site for chemical modification to explore the SAR and optimize drug-like properties. The nature of the substituent at this position can significantly influence the compound's biological profile. nih.gov

SAR studies on related phthalazinone derivatives have demonstrated that the activity is dependent on the properties of the N2-substituent. For example, in some series, the introduction of polar groups at the N2-position has been shown to reduce certain biological activities, such as bronchodilatory effects. nih.gov The length and bulk of alkyl chains at this position also affect potency, though sometimes only slightly. nih.gov

In the development of PARP inhibitors based on the closely related 4-(thiophen-2-ylmethyl) scaffold, extensive modifications have been made not directly at the N2-position (which often remains as an unsubstituted N-H to form a critical hydrogen bond with the target enzyme), but on a side chain appended to the 4-position group. For instance, a series of compounds were developed where a piperazine (B1678402) ring was attached to the thiophene, and this piperazine was then substituted with various aroyl groups. This strategy highlights that while direct N2 substitution is one approach, modifying a larger substituent at the C4 position is also a highly effective method for modulating activity. The table below, derived from studies on 4-(thiophen-2-ylmethyl)phthalazinone derivatives, shows how modifications to a piperazine side chain affect PARP-1 inhibitory activity. nih.gov

| Compound | Substituent (R) on Piperazine | PARP-1 IC50 (nM) |

|---|---|---|

| AZD-2281 (Olaparib) | (Reference Compound) | 5.0 |

| 18a | Benzoyl | 2.5 |

| 18d | 4-Fluorobenzoyl | 1.5 |

| 18g | 4-Methylbenzoyl | 1.2 |

| 18j | 4-Trifluoromethylbenzoyl | 1.4 |

| 18q | 2-Pyridinecarbonyl | 0.6 |

This table presents data for 4-((4-(piperazine-1-carbonyl)thiophen-2-yl)methyl)phthalazin-1(2H)-one derivatives, which are structural analogues, to illustrate the impact of substitution on activity. nih.gov

The data indicates that small electron-donating or electron-withdrawing groups on a benzoyl substituent are well-tolerated and result in potent inhibition. The most notable increase in potency was observed when the phenyl ring was replaced with a pyridine (B92270) ring (18q), suggesting that the nitrogen atom may form an additional favorable interaction with the enzyme. nih.gov

Conformational Analysis and its Correlation with Biological Response

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. For 4-substituted phthalazinone derivatives, the spatial arrangement of the substituent at the 4-position relative to the planar phthalazinone ring system is a key determinant of activity.

Crystal structure analysis of related compounds, such as 4-(4-methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one, reveals that the phthalazinone ring system is nearly planar, while the aromatic ring at the 4-position is significantly twisted out of this plane, with a dihedral angle of approximately 54°. This non-coplanar arrangement is a crucial conformational feature, as it allows the molecule to adopt a three-dimensional shape that can fit into the complex topology of an enzyme's active site.

Exploration of Ligand Efficiency and Lipophilicity in Structure-Activity Profiles

In modern drug discovery, SAR is increasingly analyzed through quantitative metrics such as Ligand Efficiency (LE) and Lipophilic Efficiency (LipE). These metrics help to assess the quality of a compound and guide the optimization process by normalizing potency for molecular size and lipophilicity, respectively.

Ligand Efficiency (LE) measures the binding energy per non-hydrogen atom (heavy atom) of a molecule. It is a useful tool for identifying compounds that achieve high potency through an efficient, high-quality fit with the target, rather than simply by being large. A higher LE value is generally desirable, with values greater than 0.3 often considered favorable for lead compounds. Formula: LE = (1.37 × pIC₅₀) / Number of Heavy Atoms

Lipophilic Efficiency (LipE) , also referred to as LLE, relates the potency of a compound to its lipophilicity (logP or logD). It is a measure of how effectively a compound utilizes its lipophilicity to achieve binding affinity. High lipophilicity can lead to poor solubility, high metabolic clearance, and off-target toxicity. Therefore, a key goal in lead optimization is to increase potency while minimizing lipophilicity, resulting in a higher LipE value. An ideal LipE for an optimized drug candidate is often considered to be in the range of 5 to 7 or greater. Formula: LipE = pIC₅₀ - logP

Analyzing the derivatives from the table in section 3.3 through the lens of these metrics would reveal which substituents provide the most "efficient" gains in potency. For example, compound 18q (2-Pyridinecarbonyl substituent) not only has the lowest IC₅₀ (0.6 nM) but the introduction of a nitrogen atom in the aromatic ring generally lowers lipophilicity compared to an all-carbon ring. This suggests that 18q would likely possess a superior LipE compared to its phenyl analogue 18a , making it a higher quality lead compound, as its enhanced potency does not come at the cost of increased lipophilicity.

Preclinical Biological Activity Profiling and Mechanistic Investigations of 4 5 Methyl 2 Thienyl 1 2h Phthalazinone Derivatives in Vitro and Non Clinical Animal Models

Enzyme Inhibition Studies

The functional activity of 4-(5-methyl-2-thienyl)-1(2H)-phthalazinone derivatives is often attributed to their ability to specifically interact with and inhibit the catalytic activity of various enzymes. This targeted inhibition disrupts cellular processes that are critical for the survival and proliferation of pathological cells.

The phthalazinone core is central to several potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), a family of enzymes critical for DNA repair. researchgate.netnih.gov PARP inhibitors have shown significant promise as anticancer agents, particularly in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations. researchgate.netjst.go.jp The first approved PARP inhibitor, Olaparib (B1684210), is based on the 2H-phthalazin-1-one scaffold. researchgate.net

Research has focused on designing novel phthalazinone derivatives to enhance PARP-1 inhibitory activity. nih.govtandfonline.com Structure-activity relationship studies have shown that the inhibitory activities of these derivatives are related to the type of substituent and the length of the alkyl chain connecting to the aromatic ring. jst.go.jpnih.gov For instance, some compounds have demonstrated inhibitory activities more potent than the reference drug Olaparib. tandfonline.com One study identified a compound, DLC-1-6, with an IC₅₀ value less than 0.2 nM against the PARP-1 enzyme. nih.gov Another derivative, B16, showed a potent PARP-1 IC₅₀ value of 7.8 nM. tandfonline.com Furthermore, compound YCH1899 exhibited distinct antiproliferation activity against cancer cells that had developed resistance to other PARP inhibitors like olaparib and talazoparib. nih.gov

| Compound/Series | Target | IC₅₀ Value | Reference |

| Olaparib | PARP-1 | 139 nM | osf.io |

| Unnamed Derivative | PARP-1 | 97 nM | osf.io |

| DLC-1-6 | PARP-1 | <0.2 nM | nih.gov |

| DLC-49 | PARP-1 | 0.53 nM | nih.gov |

| B16 | PARP-1 | 7.8 nM | tandfonline.com |

| Compound 30 | PARP-1 | 8.18±2.81 nM | eurekaselect.com |

| YCH1899 | PARP | Not specified, but potent | nih.gov |

Phthalazinone derivatives have been investigated as inhibitors of several protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Aurora Kinase: A class of inhibitors based on a phthalazinone-pyrazole scaffold was developed, resulting in a potent and selective series of compounds against Aurora-A kinase, with over 1000-fold selectivity compared to Aurora-B. osf.iobohrium.com These inhibitors function to arrest mitosis, leading to apoptosis in proliferating tumor cells. osf.io

EGFR and VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are key targets in anti-angiogenic and anticancer therapies. nih.gov Several series of phthalazine-based compounds have demonstrated potent, nanomolar-level inhibitory activity, with a preferential effect on VEGFR-2 over EGFR. nih.gov For example, compounds 2g and 4a were identified as highly potent derivatives that inhibited VEGFR-2 with IC₅₀ values of 0.148 and 0.196 μM, respectively. rsc.orgresearchgate.net Another study found that compound 12d showed promising EGFR inhibition with an IC₅₀ value of 21.4 nM, which was more potent than the reference drug Erlotinib (IC₅₀ = 80 nM). nih.gov

COX-1/COX-2: A series of 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives were synthesized and evaluated for their anti-inflammatory activity, which was linked to their ability to inhibit cyclooxygenase (COX) enzymes. osf.io Molecular docking studies were used to predict the interaction between these compounds and the binding pocket of the COX-2 enzyme. osf.io

| Compound | Target Kinase | IC₅₀ Value | Reference |

| 2g | VEGFR-2 | 0.148 µM | rsc.orgresearchgate.net |

| 4a | VEGFR-2 | 0.196 µM | rsc.orgresearchgate.net |

| 5b | VEGFR-2 | 0.331 µM | rsc.orgresearchgate.net |

| 3a | VEGFR-2 | 0.375 µM | rsc.orgresearchgate.net |

| 5a | VEGFR-2 | 0.548 µM | rsc.orgresearchgate.net |

| 3c | VEGFR-2 | 0.892 µM | rsc.orgresearchgate.net |

| 12d | EGFR | 21.4 nM | nih.gov |

| Erlotinib (Reference) | EGFR | 80 nM | nih.gov |

Phosphodiesterases (PDEs) are enzymes that regulate intracellular levels of cyclic nucleotides like cAMP. nih.gov Phthalazinone derivatives have been identified as inhibitors of PDE, particularly PDE4, which has implications for treating inflammatory conditions and certain parasitic diseases. osf.iogoogle.com Inhibition of PDE4 leads to an increase in cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines such as TNF-α. osf.io

In the context of parasitic diseases, PDEs are novel drug targets against Trypanosoma cruzi, the causative agent of Chagas' disease. nih.gov Phthalazinone inhibitors like NPD-001 and NPD-040 were found to increase intracellular cAMP content in the parasite. nih.gov The tetrahydrophthalazinone NPD-008 also demonstrated activity against different forms of T. cruzi by increasing its cAMP levels. nih.gov

Cholinesterase inhibitors are a cornerstone of treatment for Alzheimer's disease. Researchers have synthesized and evaluated 1(2H)-phthalazinone derivatives for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). ingentaconnect.combenthamdirect.com In one study, compound 8c was identified as the most active AChE inhibitor among the tested compounds, with an inhibition value of 63% at a concentration of 100 μM. ingentaconnect.combenthamdirect.comresearchgate.net Another study developed hybrid molecules combining the phthalazinone moiety of a PARP inhibitor with the N-benzylpiperidine moiety of an AChE inhibitor. eurekaselect.combenthamdirect.com This resulted in compound 30 , which exhibited moderate BuChE inhibitory activity with an IC₅₀ of 1.63±0.52μM. eurekaselect.com

DNA topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription, making them important targets for anticancer drugs. researchgate.net Phthalazine (B143731) derivatives have been designed as inhibitors of DNA topoisomerase II (Topo II) and as DNA intercalators. nih.govnih.gov These compounds are thought to function by stabilizing the enzyme-DNA cleavable complex, preventing the re-ligation of DNA strands and leading to cell death. nih.gov The anticancer activities of some oxadiazol-phthalazinones are linked to their inhibition of both Topo II and p38 mitogen-activated protein kinase (MAPK). nih.gov One study reported a phthalazine derivative that inhibited the Topo II enzyme with an IC₅₀ value of 7.02 ± 0.54 µM. nih.gov

Antiproliferative Activity in Cellular Systems

The enzyme-inhibiting activities of this compound derivatives translate to potent antiproliferative effects across a wide range of human cancer cell lines. These compounds have demonstrated significant cytotoxicity in vitro, often at micromolar or even nanomolar concentrations.

For example, a series of 2,4-disubstituted phthalazinones showed potent antiproliferation against five carcinoma cell lines (HeLa, A549, HepG2, LoVo, and HCT116) with IC₅₀ values in the range of 2.2-4.6 μM. osf.io Phthalazinone derivatives demonstrating strong PARP1 inhibition also show high anti-proliferative activities against the BRCA2-deficient Capan-1 cell line. jst.go.jpnih.gov In another study, novel oxadiazol-phthalazinone derivatives showed promising anti-proliferative activity against liver (HepG2) and breast (MCF-7) cancer cell lines with IC₅₀ values between 5.5–15 μM. nih.gov Some derivatives showed selectivity, proving effective against cancer cells while not harming normal fibroblast cells. nih.govrsc.org The mechanism often involves cell cycle arrest and the induction of apoptosis. nih.govrsc.org

| Compound/Series | Cell Line | IC₅₀ Value | Reference |

| N-cyclohexyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-1-oxophthalazin-2(1H)-yl)methyl)benzamide | HeLa, A549, HepG2, LoVo, HCT116 | 2.2-4.6 µM | osf.io |

| 2g | MCF-7 (Breast) | 0.15 µM | rsc.orgresearchgate.net |

| 4a | MCF-7 (Breast) | 0.12 µM | rsc.orgresearchgate.net |

| 2g | HepG2 (Liver) | 0.18 µM | rsc.orgresearchgate.net |

| 4a | HepG2 (Liver) | 0.09 µM | rsc.orgresearchgate.net |

| 12d | MDA-MB-231 (Breast) | 0.57 µM | nih.gov |

| 11d | MDA-MB-231 (Breast) | 0.92 µM | nih.gov |

| DLC-50 | MDA-MB-436 (Breast) | 0.30 µM | nih.gov |

| DLC-50 | MDA-MB-231 (Breast) | 2.70 µM | nih.gov |

| DLC-50 | MCF-7 (Breast) | 2.41 µM | nih.gov |

| Oxadiazol-phthalazinones (1, 2e, 7c, 7d, 7e ) | HepG2 (Liver), MCF-7 (Breast) | 5.5-15 µM | nih.gov |

| 1,4-disubstituted phthalazines (3a, 3g, 3i, 4a-c ) | MCF-7 (Breast) | 1.4-2.3 µmol | cu.edu.eg |

Screening Against Diverse Cancer Cell Lines (e.g., HeLa, A549, HepG2, MCF-7)

Derivatives of the phthalazinone scaffold have been the subject of numerous preclinical investigations to determine their potential as anticancer agents. The cytotoxic activity of these compounds has been evaluated against a panel of human cancer cell lines, including cervical (HeLa), lung (A549), liver (HepG2), and breast (MCF-7) cancer cells.

Novel pyran-linked phthalazinone-pyrazole hybrids were screened against human lung carcinoma (A549) and human cervical carcinoma (HeLa) cells, demonstrating the exploration of this chemical class for its anticancer potential. nih.gov Similarly, other research has focused on the anti-proliferative activity of newly synthesized phthalazine derivatives against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. semanticscholar.org For instance, certain oxadiazol-phthalazinone derivatives were assessed against HepG2 and MCF-7 cell lines, with some compounds showing notable anti-proliferative activity.

In studies involving different heterocyclic systems linked to benzofuran (B130515), a derivative containing a chlorine atom showed strong activity against A549, HeLa, and MCF-7 cell lines. mdpi.com Furthermore, the cytotoxic effects of various synthesized compounds, including 2-thiophen-naphtho(benzo)oxazinone derivatives, have been quantitatively evaluated against A549, HepG2, and MCF-7 cell lines. researchgate.net These broad screenings indicate that the phthalazinone core is a versatile scaffold for developing compounds with potential cytotoxicity against a range of cancer cell types.

Table 1: In Vitro Cytotoxicity of Selected Phthalazinone Derivatives Against Human Cancer Cell Lines

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| Pyran-linked phthalazinone-pyrazole hybrids | A549 (Lung) | Variable | nih.gov |

| Pyran-linked phthalazinone-pyrazole hybrids | HeLa (Cervical) | Variable | nih.gov |

| Oxadiazol-phthalazinone derivatives | HepG2 (Liver) | Variable | semanticscholar.org |

| Oxadiazol-phthalazinone derivatives | MCF-7 (Breast) | Variable | semanticscholar.org |

| Benzimidazole derivative (se-182) | A549 (Lung) | 15.80 | |

| Benzimidazole derivative (se-182) | HepG2 (Liver) | 15.58 |

Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Data presented is for structurally related derivatives, not necessarily this compound itself.

Cellular Growth Inhibition and Cytotoxicity Mechanisms

The mechanisms underlying the anticancer effects of phthalazinone derivatives involve the inhibition of cellular growth and the induction of cytotoxicity. Phthalazine-based compounds are known to target critical cellular processes that regulate cancer cell proliferation and survival. researchgate.net

One of the key mechanisms investigated is the inhibition of specific enzymes crucial for cancer progression. For example, some phthalazinone derivatives have been shown to act as potent inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. researchgate.net Inhibition of PARP in cancer cells, particularly those with existing DNA repair defects, can lead to cell death. Molecular docking studies have supported the potential of phthalazinone derivatives to act through PARP inhibition. researchgate.net

Another investigated target is the vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that tumors need to grow. semanticscholar.org Certain phthalazine derivatives have been designed and synthesized as VEGFR-2 inhibitors, and their anti-proliferative activity is linked to their ability to interfere with this signaling pathway. semanticscholar.org Furthermore, some hybrids incorporating the phthalazinone scaffold have been studied for their interaction with serine hydroxymethyltransferase (SHMT2), a mitochondrial enzyme linked to cancer cell survival that is upregulated in lung and other cancers. nih.gov

The induction of apoptosis, or programmed cell death, is another significant mechanism of cytotoxicity. Studies on related benzofuran derivatives have shown that these compounds can induce apoptosis through both receptor-mediated and mitochondrial pathways. mdpi.com

Antimicrobial Activity Investigations (In Vitro)

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Phthalazinone derivatives have been evaluated for their in vitro antibacterial properties against a spectrum of bacteria, including both Gram-positive and Gram-negative strains. These investigations aim to identify new chemical entities to combat bacterial infections, particularly those caused by resistant pathogens.

Studies have shown that certain phthalazinone derivatives exhibit promising activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis. researchgate.net In some cases, the activity of these synthetic compounds has been found to be comparable to or even better than standard antibiotics. researchgate.net For instance, some 6H-1,2-oxazin-6-ones, which are structurally related to phthalazinones, inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 3.125 to 200 µg/mL. researchgate.net

The efficacy against Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, has also been reported, although often to a lesser extent compared to Gram-positive strains. researchgate.netnih.gov The outer membrane of Gram-negative bacteria can act as a barrier, limiting the entry of bioactive molecules and thus reducing their susceptibility. nih.gov Despite this, some novel synthesized phthalazinone derivatives have demonstrated an effective antimicrobial effect against representative strains from both groups. researchgate.net

Table 2: In Vitro Antibacterial Activity of Selected Phthalazinone Derivatives

| Derivative Type | Bacterial Strain | Activity/MIC | Source |

|---|---|---|---|

| Phthalazinone Derivatives | Bacillus subtilis (Gram-positive) | Active | researchgate.net |

| Phthalazinone Derivatives | Pseudomonas aeruginosa (Gram-negative) | Active | researchgate.net |

| 6H-1,2-oxazin-6-ones | MRSA (Gram-positive) | 3.125-200 µg/mL | researchgate.net |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. The data is for related heterocyclic compounds.

Antifungal Properties Against Pathogenic Yeast and Fungi

The potential of phthalazinone derivatives as antifungal agents has been explored against a panel of clinically relevant yeasts and filamentous fungi. nih.govnih.govresearchgate.net These studies are driven by the need for new antifungal drugs due to the limited number of available therapies and the emergence of drug resistance. nih.gov

In a comprehensive study, twenty-five polysubstituted phthalazinone derivatives were synthesized and screened for antifungal activity. nih.govnih.govresearchgate.net Among the tested compounds, a 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one derivative demonstrated remarkable activity against standardized strains of dermatophytes and the pathogenic yeast Cryptococcus neoformans. nih.govnih.gov C. neoformans is a significant cause of life-threatening infections in immunocompromised individuals. nih.gov The aforementioned derivative was the only compound in the series to show activity against C. neoformans, with a Minimum Inhibitory Concentration (MIC) value of 12.5 µg/mL. nih.gov

However, the study also noted that none of the tested phthalazinone derivatives showed inhibitory activity against other common yeasts like Candida albicans and Saccharomyces cerevisiae, or against filamentous fungi from the Aspergillus species. nih.gov Structure-activity relationship analyses from this research indicated that the presence of a 4-chlorobenzyl substituent at the C-4 position and a methyl group at the N-2 position were important for antifungal activity. nih.govresearchgate.net

Table 3: In Vitro Antifungal Activity of a Substituted Phthalazinone Derivative

| Compound | Fungal Strain | MIC (µg/mL) | Source |

|---|---|---|---|

| 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one | Cryptococcus neoformans ATCC 32264 | 12.5 | nih.gov |

| 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one | Dermatophyte strains | 12.5-25 | nih.gov |

| 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one | Candida albicans | >250 | nih.gov |

Note: Data is for a structurally related phthalazinone derivative.

Other Biological Activities (Non-Clinical/In Vitro Focus)

Anti-inflammatory Mechanism Studies (e.g., COX/LOX Pathways, without clinical outcomes)

The anti-inflammatory potential of phthalazinone derivatives has been investigated through non-clinical, in vitro studies focusing on their mechanistic action on key inflammatory pathways. A primary area of interest is the arachidonic acid cascade, which is mediated by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govmdpi.com These enzymes are responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively, which are potent pro-inflammatory mediators. nih.gov

The COX enzyme exists in two main isoforms, COX-1 and COX-2. While COX-1 is involved in homeostatic functions, COX-2 is primarily induced at sites of inflammation and contributes significantly to the inflammatory response. nih.govmdpi.com The 5-lipoxygenase (5-LOX) pathway leads to the synthesis of leukotrienes, which are also key players in inflammation. mdpi.comnih.gov

The concept of dual inhibition of both COX and 5-LOX pathways is considered a promising strategy for developing novel anti-inflammatory agents. nih.govnih.gov This approach is believed to offer a broader anti-inflammatory effect and potentially a better safety profile compared to selective COX-2 inhibitors, as it prevents the shunting of arachidonic acid metabolism towards the pro-inflammatory LOX pathway. nih.govmdpi.com Phthalazine-containing compounds have been explored within this context. Research into various heterocyclic compounds has aimed to develop dual inhibitors of COX-2 and 5-LOX as a novel therapeutic approach to managing inflammation. nih.gov These preclinical studies focus on the enzymatic inhibition and the subsequent reduction in inflammatory mediator production in cellular models, without assessing clinical outcomes.

Anti-Platelet Aggregation Studies

Phthalazinone derivatives have demonstrated notable anti-platelet aggregation capabilities in in vitro settings. While specific data on this compound is limited, studies on related compounds provide insight into the potential of this chemical class. For instance, a series of 4-aminoalkyl-1(2H)-phthalazinone derivatives were synthesized and showed good anti-platelet aggregation abilities. nih.gov

Research on other phthalazinone derivatives has identified inhibitory effects on platelet aggregation induced by various agonists. One study on 2-phenyl-1(2H)-phthalazinone derivatives revealed their inhibitory effects on platelet aggregation. osf.io Another derivative, 7-ethoxycarbonyl-6,8-dimethyl-4-hydroxymethyl-1(2H)-phthalazinone (EG 626), was found to prevent platelet aggregation induced by ADP, collagen, and arachidonic acid in rabbit platelets. osf.io The mechanism for some derivatives is thought to involve the inhibition of phosphodiesterase (PDE), leading to an accumulation of cyclic AMP in platelets. osf.io

Compounds bearing phenyl and thienyl groups at the 4-position of the phthalazinone core have been noted for their relatively high and well-rounded activities in inhibiting thromboxane (B8750289) A2 synthetase, an important enzyme in platelet aggregation. osf.io This suggests that the thienyl group in this compound may contribute favorably to its anti-platelet potential.

Table 1: In Vitro Anti-Platelet Aggregation Activity of Selected Phthalazinone Derivatives

| Compound | Model | Inducer | Activity |

|---|---|---|---|

| 4-aminoalkyl-1(2H)-phthalazinone derivatives | Human Platelets | Not Specified | Good anti-platelet aggregation abilities nih.gov |

| 2-phenyl-1(2H)-phthalazinone derivatives | Not Specified | Not Specified | Inhibitory effects on platelet aggregation osf.io |

| 7-ethoxycarbonyl-6,8-dimethyl-4-hydroxymethyl-1(2H)-phthalazinone (EG 626) | Rabbit Platelets | ADP, Collagen, Arachidonic Acid | Inhibited platelet aggregation osf.io |

Vasorelaxant Activity in Isolated Tissue Preparations

The vasorelaxant properties of phthalazinone derivatives have been investigated in isolated tissue preparations, typically using rat aorta rings. Several series of these compounds have been shown to induce relaxation in pre-contracted aortic rings. nih.gov While direct studies on this compound are not extensively documented, the general class of phthalazinones demonstrates a consistent vasorelaxant effect.

The mechanism of this vasorelaxation is often attributed to the blockade of α1-adrenergic receptors. derangedphysiology.com For example, a study on various phthalazinone derivatives found that some compounds achieved almost total relaxation of phenylephrine-pre-contracted rat aorta rings at micromolar concentrations. The most potent compound in that series was further evaluated for its affinity for α1A, α1B, and α1D adrenergic sub-receptors. nih.gov

Table 2: Vasorelaxant Activity of Selected Phthalazinone Derivatives

| Compound Class | Tissue Preparation | Pre-contraction Agent | Observed Effect |

|---|---|---|---|

| Phthalazinone derivatives | Isolated Rat Aorta Rings | Phenylephrine | Total relaxation at micromolar concentrations nih.gov |

Antioxidant Properties (In Vitro Assays)

Certain phthalazinone derivatives have been evaluated for their antioxidant capacity through various in vitro assays. One study on a series of 4-aminoalkyl-1(2H)-phthalazinone derivatives reported that some of these compounds displayed antioxidant capacity. nih.gov The evaluation of antioxidant potential is commonly performed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govmdpi.com

Table 3: Antioxidant Activity of Related Compound Classes

| Compound Class | Assay | Result |

|---|---|---|

| 4-aminoalkyl-1(2H)-phthalazinone derivatives | Not Specified | Displayed antioxidant capacity nih.gov |

| N-methyl substituted thiazole-derived polyphenolic compounds | DPPH, ABTS | Promising antioxidant profile, some with enhanced activity mdpi.com |

Investigation of Antihypertensive Mechanisms (In Vitro/Animal Models)

The vasorelaxant activity of phthalazinone derivatives observed in vitro suggests a potential for antihypertensive effects in vivo. Studies in animal models, such as the spontaneously hypertensive rat (SHR), have been used to investigate these effects. nih.govnih.govmdpi.com

The primary mechanism underlying the antihypertensive action of many phthalazinone derivatives appears to be the blockade of α1-adrenoceptors, leading to a reduction in peripheral vascular resistance. derangedphysiology.com Research on a series of phthalazinyl- and quinoxalinylguanidines showed that some of these compounds caused moderate falls in blood pressure and displayed weak α-adrenoceptor antagonist properties in vitro, which was confirmed in vivo in the pithed rat. healthbiotechpharm.org While direct evidence for this compound is lacking, the established activity of the phthalazinone scaffold in this regard is a strong indicator of its potential antihypertensive properties.

Potential as Serotonin (B10506) Receptor Ligands (In Vitro)

The structural features of some phthalazinone derivatives suggest they may act as ligands for serotonin (5-HT) receptors. A study involving a series of new 4-(4-methyl-phenyl)phthalazin-1(2H)-one derivatives investigated their pharmacological profile for affinity and selectivity toward the 5-HT1A serotoninergic receptor, alongside α1- and α2-adrenoceptors. nih.gov This indicates that the phthalazinone core can be a scaffold for developing serotonin receptor ligands.

The affinity for serotonin receptors is highly dependent on the nature and position of substituents on the phthalazinone ring system. nih.gov Although no specific binding affinity data for this compound at various serotonin receptor subtypes has been published, the exploration of other 4-substituted phthalazinones as serotonin receptor ligands suggests this as a potential area of activity for the compound . nih.govmdpi.com

Anti-Allergic Mechanisms (without clinical outcomes)

The anti-allergic properties of some phthalazinone derivatives have been studied, with the most prominent example being Azelastine, which is 4-(p-chlorobenzyl)-2-[N-methylperhydroazepinyl-(4)]-1-(2H)-phthalazinone hydrochloride. osf.io Preclinical studies on Azelastine have demonstrated its ability to inhibit histamine (B1213489) release. osf.io

It is important to note that Azelastine has a different substitution pattern compared to this compound. Therefore, while the phthalazinone scaffold is present in a known anti-allergic agent, the specific anti-allergic mechanisms, if any, of this compound have not been reported in the reviewed literature.

Effects on Epidermal Metabolism (in animal models, without clinical outcomes)

Similar to the anti-allergic properties, the effects of phthalazinone derivatives on epidermal metabolism have been primarily investigated in the context of Azelastine. Studies have suggested that Azelastine can influence epidermal metabolism in both irritated and unirritated skin, indicating a potential role in the treatment of skin disorders like psoriasis. osf.io

However, there is a lack of specific preclinical data on the effects of this compound on epidermal metabolism in animal models. The findings related to Azelastine highlight a potential avenue of research for other phthalazinone derivatives, but direct evidence for the subject compound is currently unavailable.

Computational Chemistry and Molecular Modeling Studies of 4 5 Methyl 2 Thienyl 1 2h Phthalazinone

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for a series of analogs of 4-(5-methyl-2-thienyl)-1(2H)-phthalazinone are not extensively documented in publicly available research, the methodology is widely applied to similar heterocyclic compounds.

A hypothetical QSAR study on a series of this compound derivatives would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure and properties. The primary categories of descriptors would include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the three-dimensional shape and size of the molecule, including molecular volume, surface area, and specific conformational parameters.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the logarithm of the partition coefficient (logP) being a key descriptor.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices and shape indices.

Once these descriptors are calculated for a series of phthalazinone analogs with known biological activities (e.g., inhibitory concentrations against a specific enzyme or receptor), statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are employed to build a QSAR model. A statistically significant and predictive QSAR model can then be used to estimate the biological activity of new, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates. For instance, a QSAR study on a series of benzenesulfonamides revealed that descriptors related to molecular shape and electronic properties were crucial for their cytotoxic activity. mdpi.com

A summary of potential descriptors for a QSAR study is presented in the table below.

| Descriptor Category | Example Descriptors | Potential Impact on Activity |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Influences reactivity and intermolecular interactions. |

| Steric | Molecular Weight, Molar Refractivity, Ovality | Affects binding pocket fit and accessibility. |

| Hydrophobic | LogP, Polar Surface Area (PSA) | Governs membrane permeability and solubility. |

| Topological | Wiener Index, Balaban Index | Relates to molecular branching and compactness. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.

The process of molecular docking involves several key steps:

Preparation of the Receptor: A high-resolution three-dimensional structure of the target protein is obtained, typically from a protein data bank. Water molecules and any co-crystallized ligands are usually removed, and hydrogen atoms are added.

Preparation of the Ligand: The 3D structure of this compound is generated and its energy is minimized to obtain a stable conformation.

Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the binding site of the receptor. The algorithm samples a large number of possible orientations and conformations of the ligand and scores them based on a scoring function that estimates the binding affinity.

The results of a molecular docking simulation can provide valuable information about the ligand-target interactions, including:

Binding Energy: An estimation of the strength of the interaction between the ligand and the protein.

Binding Pose: The predicted orientation and conformation of the ligand in the active site.

Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other types of interactions with the ligand.

For example, docking studies on other phthalazinone derivatives have shown their potential to bind to various targets, including enzymes and receptors involved in cancer and microbial infections. nih.gov A hypothetical docking study of this compound into a protein kinase active site might reveal key hydrogen bonds with backbone atoms of the hinge region and hydrophobic interactions with residues in the hydrophobic pocket.

The following table summarizes potential interactions that could be identified in a molecular docking study.

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues on Protein |

| Hydrogen Bonding | Phthalazinone carbonyl oxygen, N-H group | Serine, Threonine, Tyrosine, Aspartate, Glutamate |

| Hydrophobic Interactions | Methyl-thienyl group, Phenyl ring | Leucine, Isoleucine, Valine, Phenylalanine |

| Pi-Pi Stacking | Thienyl ring, Phenyl ring of phthalazinone | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. In the context of this compound, MD simulations can be used to investigate its conformational stability and to refine the binding affinity predictions from molecular docking.

When applied to a ligand-protein complex, an MD simulation can provide insights into:

Binding Free Energy: More accurate estimations of the binding affinity can be obtained using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations on the MD simulation trajectories.

Role of Water Molecules: MD simulations can explicitly include water molecules, allowing for the study of their role in mediating ligand-protein interactions.

An MD simulation of the this compound-protein complex would involve placing the docked complex in a box of water molecules and ions to mimic physiological conditions. The system is then allowed to evolve over time, and the trajectory is analyzed to understand the dynamic nature of the interactions. This can reveal subtle conformational changes and the flexibility of both the ligand and the protein, which are not captured by static docking methods. rsc.org

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Prioritization

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction tools are widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles, thus saving time and resources.

For this compound, a variety of ADME properties can be predicted using computational models. These predictions are often based on the compound's physicochemical properties and established relationships between these properties and pharmacokinetic behavior.

Key ADME parameters that can be predicted in silico include:

Absorption: Parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential are predicted to assess oral bioavailability.

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help in understanding how the compound will be distributed throughout the body.

Metabolism: In silico models can predict the likelihood of the compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs.

Excretion: Properties related to renal clearance can also be estimated.

Many of these predictions are based on well-established guidelines such as Lipinski's Rule of Five, which provides a set of criteria for drug-likeness. nih.gov A compound is more likely to be orally bioavailable if it satisfies these rules.

The predicted ADME properties for this compound based on its structure are summarized in the table below.

| ADME Property | Predicted Value/Classification | Implication for Drug Development |

| Molecular Weight | ~242 g/mol | Complies with Lipinski's Rule (< 500) |

| LogP | Predicted to be in the range of 2-3 | Good balance between solubility and permeability |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (≤ 10) |

| Blood-Brain Barrier | Likely to be a non-penetrant | May have reduced central nervous system side effects |

| CYP450 Inhibition | Predictions would indicate potential for drug-drug interactions | Important for safety assessment |

Electronic Structure Analysis and Reactivity Prediction

Electronic structure analysis, often performed using quantum mechanical methods like Density Functional Theory (DFT), provides detailed information about the distribution of electrons in a molecule and its chemical reactivity. For this compound, this analysis can help in understanding its stability, reactivity, and the nature of its interactions with biological targets.

Key aspects of electronic structure analysis include:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the surface of the molecule. It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are important for understanding non-covalent interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about the bonding and electronic structure of the molecule, including charge distribution and delocalization of electrons.

By analyzing the electronic structure of this compound, researchers can predict its sites of reactivity and how it might interact with the amino acid residues in a protein's active site. For example, the MEP map would likely show a negative potential around the carbonyl oxygen of the phthalazinone ring, indicating its potential to act as a hydrogen bond acceptor. The nitrogen- and oxygen-rich phthalazinone core can contribute to a strong affinity for specific targets. rsc.org

Advanced Analytical Techniques Utilized in Research of 4 5 Methyl 2 Thienyl 1 2h Phthalazinone

Spectroscopic Characterization Methods

Spectroscopy is the cornerstone of molecular characterization, providing detailed information about a compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. Through ¹H (proton) and ¹³C (carbon-13) NMR, chemists can map the carbon-hydrogen framework of a molecule.

In the analysis of 4-(5-methyl-2-thienyl)-1(2H)-phthalazinone, ¹H NMR spectroscopy would be used to identify all unique proton environments. The spectrum would be expected to show distinct signals for the aromatic protons on the phthalazinone ring system, the protons on the thiophene (B33073) ring, the methyl protons, and the N-H proton of the lactam functionality. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals confirm the connectivity of the molecule. For instance, the protons on the phthalazinone core typically appear in the downfield region (around δ 7.7-8.5 ppm), while the methyl group protons would appear as a singlet in the upfield region (around δ 2.5 ppm).

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule, including quaternary carbons that bear no protons. The spectrum would show characteristic signals for the carbonyl carbon of the phthalazinone ring (typically δ > 150 ppm), as well as for the various sp²-hybridized aromatic and olefinic carbons and the sp³-hybridized methyl carbon. wikipedia.orgnih.gov Advanced 2D-NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to unambiguously assign all proton and carbon signals and confirm the connectivity between different parts of the molecule. longdom.orgnih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Phthalazinone Scaffolds This table illustrates typical chemical shift ranges for key functional groups found in phthalazinone derivatives, as specific data for the title compound is not available in the cited literature.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

| ¹H | Phthalazinone Aromatic C-H | 7.7 – 8.5 |

| Thiophene C-H | 6.8 – 7.5 | |

| Lactam N-H | 11.0 – 12.5 (broad singlet) | |

| Thienyl-CH₃ | ~2.5 (singlet) | |

| ¹³C | Phthalazinone C=O | 158 – 165 |

| Aromatic/Thiophene C | 120 – 150 | |

| Thienyl-CH₃ | 15 – 20 |

Mass Spectrometry (MS, HRMS) for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule with a high degree of confidence. wikipedia.orgnih.gov

For this compound (Molecular Formula: C₁₃H₁₀N₂OS), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass to the theoretically calculated mass. This technique is crucial for differentiating between compounds with the same nominal mass but different elemental formulas. The analysis also reveals isotopic distribution patterns, which are particularly useful for compounds containing elements like sulfur.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would display characteristic absorption bands confirming key structural features.

The most prominent peaks would include a strong absorption band for the carbonyl (C=O) stretching vibration of the cyclic amide (lactam) group, typically found in the range of 1630-1680 cm⁻¹. Another key feature is the N-H stretching vibration from the same lactam group, which appears as a broader band around 3100-3300 cm⁻¹. wikipedia.orgnih.gov Aromatic C-H and C=C stretching vibrations from both the phthalazinone and thiophene rings would also be observable. nih.govmdpi.com

X-ray Crystallography for Solid-State Structure and Conformational Insights

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can generate a precise 3D model of the molecule. nih.govmdpi.com

This technique provides unequivocal proof of the molecular connectivity and constitution of this compound. Furthermore, it reveals critical information about its solid-state conformation, such as the planarity of the ring systems and the dihedral angle between the phthalazinone and methyl-thienyl moieties. researchgate.net It also elucidates intermolecular interactions, such as hydrogen bonding (e.g., between the N-H and C=O groups of adjacent molecules) and π–π stacking, which govern the crystal packing arrangement. researchgate.net This information is vital for understanding the material's physical properties, such as its melting point and solubility.

Table 2: Example of Crystallographic Data Reported for a Phthalazinone Derivative This table is a template illustrating the typical parameters obtained from a single-crystal X-ray diffraction experiment. Specific data for the title compound is not publicly available.

| Parameter | Description | Example Value |

| Empirical formula | Elemental composition of the molecule | C₁₄H₁₂N₄S |

| Formula weight | Molar mass of the compound | 268.34 |

| Crystal system | The symmetry system of the crystal lattice | Monoclinic |

| Space group | The specific symmetry group of the crystal | P2₁/n |

| a, b, c (Å) | Unit cell dimensions | a = 8.9210, b = 11.6792, c = 24.7020 |

| α, β, γ (°) | Unit cell angles | α = 90, β = 90.051, γ = 90 |

| Volume (ų) | Volume of the unit cell | 2573.70 |

| Z | Number of molecules per unit cell | 8 |

Data adapted from a representative thiophene-phthalazine structure. researchgate.net

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating mixtures and assessing the purity of a compound. During the synthesis of this compound, Thin-Layer Chromatography (TLC) is commonly used as a rapid, qualitative tool to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product. ekb.eg

For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice. A validated HPLC method, typically using a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can accurately determine the purity of the final compound and quantify any impurities. fishersci.com The retention time of the compound is a characteristic property under specific chromatographic conditions, while the peak area is proportional to its concentration.

Application of Process Analytical Technology (PAT) in Synthetic Development

Process Analytical Technology (PAT) is a framework defined by regulatory agencies like the U.S. Food and Drug Administration (FDA) to design, analyze, and control manufacturing processes through real-time measurement of critical process parameters. wikipedia.org The goal is to build quality into the product by deeply understanding and controlling the manufacturing process. longdom.org

In the synthetic development of 4-substituted phthalazinones, PAT tools can be instrumental. For example, the synthesis often involves the cyclization of a 2-acylbenzoic acid precursor with hydrazine (B178648). acs.org This reaction can be monitored in real-time using in-situ spectroscopic probes, such as FTIR or Raman spectroscopy. mt.com These tools can track the concentration of reactants, intermediates, and the final product without the need for manual sampling and offline analysis. acs.org By monitoring the reaction profile, critical parameters like temperature, dosing rates, and reaction time can be optimized to ensure complete conversion, maximize yield, and, crucially, control the level of residual impurities like hydrazine. acs.org This PAT-guided approach leads to a more robust, consistent, and efficient manufacturing process. researchgate.net

Future Research Directions and Translational Potential of 4 5 Methyl 2 Thienyl 1 2h Phthalazinone As a Research Probe

Design and Synthesis of Next-Generation 4-(5-Methyl-2-thienyl)-1(2H)-phthalazinone Analogues

The design of new analogues of this compound is guided by the goal of enhancing their biological activity, selectivity, and pharmacokinetic properties. ontosight.ai A common strategy is molecular hybridization, which involves combining the phthalazinone core with other pharmacologically active moieties to create hybrid compounds with potentially synergistic or novel effects. nih.gov For instance, researchers have successfully created hybrids of phthalazinone with dithiocarbamates and pyrazoles, leading to compounds with significant anticancer activity. researchgate.netnih.gov Modifications can be made at various positions of the phthalazinone ring system, as well as on the thienyl group, to explore the structure-activity relationship (SAR). nih.gov

The synthesis of these next-generation analogues often employs established synthetic methodologies, which may be adapted or refined to accommodate the specific structural features of the target molecules. nih.govekb.eg Common synthetic routes include the cyclocondensation of o-aroylbenzoic acid derivatives with hydrazine (B178648) hydrate (B1144303) or its derivatives. ekb.egresearchgate.net More advanced techniques, such as multicomponent reactions, are also being explored for their efficiency and environmental compatibility. researchgate.net The synthesis of fluorescent phthalazinone derivatives has been achieved through a stepwise approach involving the expansion of a pyridazinone system and coupling with electron-donating aromatic groups. nih.gov

Table 1: Design Strategies and Synthetic Approaches for Phthalazinone Analogues

| Design Strategy | Description | Synthetic Approach | Example of Resulting Analogue |

|---|---|---|---|

| Molecular Hybridization | Combining the phthalazinone scaffold with other active pharmacophores. nih.gov | One-pot multicomponent reactions. nih.gov | Pyran-linked phthalazinone-pyrazole hybrids. nih.gov |

| Substituent Modification | Introducing or altering functional groups on the phthalazinone core or its substituents. nih.gov | N-alkylation followed by reaction with various electrophiles. nih.gov | 4-aminoalkyl-1(2H)-phthalazinones. nih.gov |

| Bioisosteric Replacement | Replacing parts of the molecule with other groups that have similar physical or chemical properties. | Not explicitly detailed in the provided context. | Not explicitly detailed in the provided context. |

Exploration of Novel Biological Targets for the Phthalazinone Scaffold

The phthalazinone scaffold has demonstrated its versatility by interacting with a wide array of biological targets, making it a "privileged" structure in drug discovery. researchgate.netmdpi.com Initially recognized for their cardiovascular effects, phthalazinone derivatives have since been found to exhibit a broad spectrum of activities, including anticancer, anti-inflammatory, and neuroprotective properties. nih.govontosight.ai This has prompted researchers to explore novel biological targets for this scaffold.

In the field of oncology, phthalazinone derivatives have been developed as inhibitors of various key enzymes and receptors involved in cancer progression. These include Poly (ADP-ribose) polymerase (PARP), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Aurora kinases. researchgate.netnih.govbenthamdirect.com The discovery of phthalazinone-based compounds as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) has opened new avenues for their use in cancer immunotherapy. nih.gov Furthermore, the phthalazinone scaffold has been investigated for its potential to inhibit the proteasome and topoisomerase II, both of which are validated targets in cancer therapy. researchgate.netrsc.orgnih.gov

Table 2: Biological Targets of the Phthalazinone Scaffold

| Biological Target | Therapeutic Area | Reference |

|---|---|---|

| Poly (ADP-ribose) polymerase (PARP) | Oncology | researchgate.net |

| Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Oncology | nih.govbenthamdirect.com |

| Epidermal Growth Factor Receptor (EGFR) | Oncology | nih.govbenthamdirect.com |

| Aurora Kinases | Oncology | researchgate.net |

| Proteasome | Oncology | nih.gov |

| Topoisomerase II | Oncology | rsc.org |

| Hematopoietic Progenitor Kinase 1 (HPK1) | Immuno-oncology | nih.gov |

| Androgen Receptor (AR) | Oncology | elsevierpure.comnih.gov |

Development of this compound as Chemical Probes for Biological Pathways

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov Derivatives of this compound are being developed as such probes due to their ability to interact with specific biological targets. researchgate.net One notable application is the design of fluorescent phthalazinone derivatives for imaging biological processes. nih.gov By incorporating fluorophores into the phthalazinone structure, researchers can create probes that allow for the visualization of cellular components and pathways using techniques like one- and two-photon fluorescence microscopy. nih.gov

The design strategy for these fluorescent probes involves extending the conjugated system of the phthalazinone core and coupling it with electron-donating aromatic groups, such as a thienyl group. nih.gov This approach has yielded a variety of probes with different photophysical properties, enabling their use in diverse biological imaging applications. nih.gov These chemical probes are invaluable tools for understanding the localization and dynamics of their target proteins within cells and tissues, providing insights into their physiological and pathological roles.